molecular formula C13H13NO4S B14536359 4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid CAS No. 62268-57-9

4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid

Cat. No.: B14536359
CAS No.: 62268-57-9
M. Wt: 279.31 g/mol
InChI Key: HKFVZDRUXWSDHH-UHFFFAOYSA-N
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Description

4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, along with a hydroxy(phenyl)methylamino substituent. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives using concentrated sulfuric acid or oleum. The reaction conditions often require controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. For example, starting with benzene, the compound can be synthesized through a series of reactions including sulfonation, nitration, and reduction. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products have significant applications in various chemical processes .

Scientific Research Applications

4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxy(phenyl)methylamino substituent can further modulate the compound’s properties by affecting its electronic structure and steric hindrance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid is unique due to the presence of both the hydroxy(phenyl)methylamino and sulfonic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62268-57-9

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

4-[[hydroxy(phenyl)methyl]amino]benzenesulfonic acid

InChI

InChI=1S/C13H13NO4S/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)19(16,17)18/h1-9,13-15H,(H,16,17,18)

InChI Key

HKFVZDRUXWSDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC2=CC=C(C=C2)S(=O)(=O)O)O

Origin of Product

United States

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